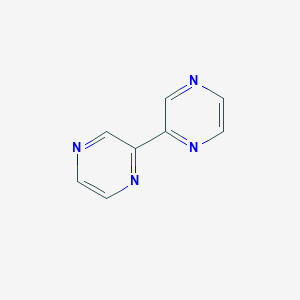

2,2'-Bipyrazine

説明

Overview of Key Research Domains Involving 2,2'-Bipyrazine

The unique attributes of this compound have led to its application in several key areas of chemical research:

Coordination Chemistry and Supramolecular Assembly: this compound is extensively used as a building block for creating intricate supramolecular structures. scielo.brscielo.br Its ability to bridge metal centers allows for the self-assembly of complex architectures like metallacycles and coordination polymers. nih.govnih.gov For instance, the reaction of this compound with cis-diammineplatinum(II) can yield triangular and square metallacycles. nih.gov

Photocatalysis and Solar Energy Conversion: Ruthenium complexes of this compound, such as [Ru(bpz)₃]²⁺, are powerful photocatalysts. chemicalbook.com Their strong oxidizing ability in the excited state is utilized to promote a variety of organic transformations, including Diels-Alder cycloadditions and photooxygenation reactions. chemicalbook.com These properties also make them candidates for applications in solar energy conversion. smolecule.com

Materials Science and Organic Electronics: The compound serves as a crucial component in the development of advanced materials. chemimpex.com Its ability to facilitate charge transfer is exploited in creating conducting polymers and sensors. chemimpex.com Furthermore, this compound and its derivatives are investigated as building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs). chemimpex.com The conducting properties of molecular wires based on this compound have also been a subject of theoretical study. researchgate.net

Catalysis: Beyond photocatalysis, this compound-metal complexes are employed as catalysts in a range of organic reactions. For example, it can serve as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry. sigmaaldrich.com Research has also explored the use of ruthenium complexes with this compound ligands for catalytic water oxidation. nih.gov

The following table provides a summary of the key research domains and specific applications of this compound.

| Research Domain | Specific Application Area | Example Compound/System |

| Coordination Chemistry | Supramolecular Self-Assembly | [{cis-Pt(NH₃)₂(2,2'-bpz-N4,N4')}₃]⁶⁺ |

| Photocatalysis | Oxidatively Induced Organic Reactions | [Ru(bpz)₃]²⁺ |

| Materials Science | Organic Semiconductors | This compound based polymers |

| Catalysis | Cross-Coupling Reactions | Palladium-2,2'-bipyrazine complexes |

| Solar Energy Conversion | Light-Harvesting Complexes | Ruthenium-polypyridyl complexes with this compound |

| Environmental Chemistry | Removal of Heavy Metals | This compound for complexation |

The synthesis of this compound itself has been a subject of research to improve yields and scalability. Early methods reported low yields, but newer procedures, such as palladium-catalyzed reductive homocoupling of 2-halopyrazines, have made the ligand more accessible for widespread use. alquds.edubeilstein-journals.org This has further spurred its application in synthesizing important photocatalysts like Ru(bpz)₃(PF₆)₂ on a preparative scale. beilstein-journals.orgorgsyn.org

The ongoing investigation into this compound and its derivatives continues to open new avenues in chemical science, promising further innovations in the design of functional molecules and materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-pyrazin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNVSIALRDJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276441 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-00-5 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bipyrazine and Its Derivatives

Reductive Coupling Approaches for 2,2'-Bipyrazine Synthesis

Reductive coupling provides a foundational method for synthesizing the this compound core structure. This approach typically involves the homocoupling of 2-halopyrazine precursors, a reaction that has been the subject of significant optimization to enhance its efficiency and scalability.

Palladium-Catalyzed Synthesis of the this compound Ligand

The synthesis of the this compound ligand is frequently accomplished through the palladium-catalyzed reductive homocoupling of 2-halopyrazines. researchgate.net A common and effective method involves using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst. beilstein-journals.orgbeilstein-journals.org In this procedure, a 2-halopyrazine, such as 2-iodopyrazine (B2397660), is reacted in the presence of the palladium catalyst, a base like potassium carbonate (K₂CO₃), and a reducing agent, typically an alcohol like isopropanol (B130326). beilstein-journals.orgbeilstein-journals.orgorgsyn.org The reaction is generally carried out in a solvent such as N,N-dimethylformamide (DMF). beilstein-journals.orgorgsyn.org While this general approach is effective, initial trials with substrates like 2-chloropyrazine (B57796) sometimes resulted in low yields (around 40%) and significant amounts of undesired byproducts from reductive dehalogenation, making purification difficult. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Optimization of Reaction Conditions for High-Yield Preparations

To develop a more robust and high-yielding synthesis, extensive optimization of the reaction conditions for the reductive coupling of 2-halopyrazines has been conducted. beilstein-journals.orgbeilstein-journals.org Key variables examined include the choice of halogen on the pyrazine (B50134) starting material, the solvent, the amount of reducing agent, and the reaction temperature. beilstein-journals.orgnih.gov

Initial studies using 2-chloropyrazine yielded poor results. beilstein-journals.orgbeilstein-journals.org A shift to the more reactive 2-iodopyrazine proved beneficial. beilstein-journals.org A screening of solvents, including toluene (B28343), dioxane, and DMF, demonstrated that DMF provided the highest yields. beilstein-journals.org While varying the equivalents of the isopropanol reductant had little impact on the outcome, the reaction temperature was found to be critical; lower temperatures resulted in sluggish reactions. researchgate.netbeilstein-journals.org

The optimal conditions were identified as using 5 mol % of palladium(II) acetate, 1.5 equivalents of potassium carbonate, and 2 equivalents of isopropanol in DMF at a concentration of 0.4 M, heated to 100 °C. beilstein-journals.orgbeilstein-journals.org Under these optimized conditions, the reaction is complete within two hours and provides the this compound product in a high isolated yield of 81%. beilstein-journals.orgbeilstein-journals.org

Table 1: Optimization of Palladium-Catalyzed Reductive Homocoupling of 2-Halopyrazines

| Entry | Halogen (X) | Solvent | Equivalents iPrOH | Yield (%)¹ |

|---|---|---|---|---|

| 1² | Cl | Toluene | 3 | 3% |

| 2 | Cl | Toluene | 3 | 3% |

| 3 | I | Toluene | 3 | 4% |

| 4 | I | Dioxane | 3 | 10% |

| 5 | I | DMF | 3 | 85% |

| 6 | I | DMF | 2 | 87% |

| 7 | I | DMF | 1 | 83% |

| 8³ | I | DMF | 2 | 44% |

| 9⁴ | I | DMF | 2 | 85% (81%)⁵ |

¹Yields were determined by ¹H NMR analysis using an internal standard. beilstein-journals.orgnih.gov ²Reaction was conducted using iPr₂NEt instead of K₂CO₃. beilstein-journals.orgnih.gov ³Reaction was conducted at 60 °C. beilstein-journals.orgnih.gov ⁴Reaction was conducted for 2 hours. beilstein-journals.orgnih.gov ⁵Value in parentheses represents the average isolated yield. beilstein-journals.orgnih.gov

Scalability Considerations for Gram-Scale Syntheses

A crucial aspect of any synthetic protocol is its ability to be scaled up for preparative purposes. orgsyn.org The optimized palladium-catalyzed method for this compound synthesis has proven to be amenable to gram-scale preparations. beilstein-journals.orgbeilstein-journals.orgnih.gov When the reaction was scaled up using 4 grams of 2-iodopyrazine under the optimal conditions, it cleanly produced 1.25 grams of this compound, corresponding to an 81% isolated yield. beilstein-journals.orgbeilstein-journals.org This successful scale-up demonstrates the robustness and practical utility of the procedure for producing significant quantities of the ligand. beilstein-journals.orgbeilstein-journals.org

Synthesis of Halogenated this compound Derivatives

The functionalization of the this compound scaffold, particularly through halogenation, creates valuable building blocks for more complex molecular structures. Lithiation reactions are a key strategy for achieving this transformation.

Synthesis of 3,3'-Dichloro-2,2'-Bipyrazine via Lithiation Reactions

The synthesis of 3,3'-dichloro-2,2'-bipyrazine has been explored through the lithiation of 2-chloropyrazine. nii.ac.jp In one study, 2-chloropyrazine was treated with 0.5 equivalents of lithium diisopropylamide (LDA). nii.ac.jp This reaction, however, was not clean and resulted in the formation of 3,3'-dichloro-2,2'-bipyrazine in a low yield of only 7%. nii.ac.jp The process also generated a considerable amount of intractable precipitates and multiple byproducts. nii.ac.jp Despite the low yield, the identity of the desired 3,3'-dichloro-2,2'-bipyrazine product was confirmed through nuclear magnetic resonance (NMR) spectroscopy, which showed a simple spectrum consistent with the symmetric 2,3-disubstituted pyrazine ring structure. nii.ac.jp

Isolation and Identification of Substituted this compound Byproducts

The synthesis of substituted bipyrazines can often lead to a mixture of products. In the synthesis of di-2-pyrazinylmethane, 3-chloro-2,2'-bipyrazine was identified as a byproduct. nii.ac.jpnii.ac.jp A proposed mechanism for its formation involves the deprotonation of 2-chloropyrazine by the 2-pyrazinylmethyl anion to generate 2-chloro-3-lithiopyrazine, which then undergoes aromatic nucleophilic substitution with another molecule of 2-chloropyrazine. nii.ac.jp

In the previously mentioned lithiation of 2-chloropyrazine with LDA aimed at producing the dichloro-derivative, a complex mixture was formed. nii.ac.jp From this mixture, a notable byproduct, 3,3',3'''-trichloro-2,2':5',2'':6'',2'''-quarterpyrazine, was isolated and its structure was unambiguously identified using X-ray crystallographic analysis. nii.ac.jp

Stille Coupling Strategies for Substituted this compound Derivatives

The Stille cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds and has been effectively employed in the synthesis of various bipyridine and bipyrazine derivatives. researchgate.netmdpi.com This reaction typically involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. researchgate.net While highly effective, a significant drawback of the Stille coupling is the toxicity of the organostannyl compounds used as reactants. researchgate.netmdpi.com

A convenient and high-yield synthesis of 2-(2-pyridinyl)pyrazine and this compound derivatives has been reported using Stille coupling from their corresponding bromopyrazine precursors. researchgate.net For instance, 5-bromo-2,2'-bipyridine (B93308) and its derivatives have been successfully synthesized by the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine or its substituted analogues. acs.org This approach has also been extended to the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) through the reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane, achieving yields between 70% and 90%. acs.org

The general conditions for Stille coupling in the synthesis of bipyridine derivatives, which are analogous to those for this compound, often utilize catalysts like PdCl₂(PPh₃)₂. mdpi.com In some cases, additives such as CuI and a base like CsF are used to improve reaction efficiency. researchgate.netpreprints.org

Table 1: Examples of Stille Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Additives | Product | Reference |

| 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine, Tricyclohexylphosphine, CuI, CsF | Bipyridines | researchgate.netpreprints.org |

| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | mdpi.compreprints.org |

| 2-Quinolinyl stannanes | 2-Bromo-substituted quinolines | PdCl₂(PPh₃)₂ | Biquinolinyl compounds | mdpi.compreprints.org |

Synthetic Routes to this compound-Containing Metal Complexes

Tris(this compound)ruthenium(II) dichloride, [Ru(bpz)₃]Cl₂, is a coordination complex where a central ruthenium(II) ion is coordinated to three bidentate this compound ligands in an octahedral geometry. smolecule.com The synthesis of this complex typically involves the reaction of a ruthenium(III) precursor, such as ruthenium(III) chloride (RuCl₃), with an excess of the this compound (bpz) ligand. smolecule.comorgsyn.org

A common procedure involves dissolving RuCl₃ in a suitable solvent, often a mixture of water and an alcohol like ethanol (B145695) or ethylene (B1197577) glycol. smolecule.comorgsyn.org A reducing agent, such as hypophosphorous acid, is frequently added to facilitate the reduction of ruthenium from the +3 to the +2 oxidation state. smolecule.com The reaction mixture is then heated under reflux for several hours. smolecule.comorgsyn.org Upon cooling, the desired complex precipitates and can be isolated by filtration. smolecule.com

An alternative detailed procedure involves heating a mixture of RuCl₃·xH₂O and this compound in ethylene glycol under a nitrogen atmosphere. orgsyn.org The mixture is refluxed at a high temperature (around 195-197 °C) for 3 hours. orgsyn.org After cooling, the product is precipitated by adding the reaction mixture to acetone. orgsyn.org

Table 2: General Synthesis of Tris(this compound)ruthenium(II) dichloride

| Ruthenium Precursor | Ligand | Solvent | Reducing Agent | Key Conditions | Product | Reference |

| RuCl₃ | This compound | Aqueous solution | Hypophosphorous acid | Reflux | [Ru(bpz)₃]Cl₂ | smolecule.com |

| RuCl₃·xH₂O | This compound | Ethylene glycol | None specified (thermal reduction) | Reflux at 195-197 °C | [Ru(bpz)₃]Cl₂ | orgsyn.org |

Mixed-ligand ruthenium(II) complexes containing this compound (bpz) and other polypyridyl ligands, such as 1,4,5,8-tetraazaphenanthrene (TAP), are of interest for their potential applications in photochemistry and as biological probes. researchgate.netrsc.org The synthesis of complexes like [Ru(TAP)₂bpz]²⁺ and [Ru(bpz)₂TAP]²⁺ has been reported. researchgate.netrsc.org

These syntheses typically follow a stepwise approach. For example, to synthesize a complex of the type [Ru(L)₂(bpz)]²⁺, a precursor complex such as Ru(L)₂Cl₂ is first prepared, where L is the ancillary ligand (e.g., TAP). This precursor is then reacted with this compound in a suitable solvent system, often a water-alcohol mixture, and heated to reflux to facilitate ligand exchange and the formation of the desired mixed-ligand complex. uark.edu Purification is commonly achieved using column chromatography. uark.edu

Rhenium(I) tricarbonyl complexes containing diimine ligands like this compound are known for their interesting photophysical and electrochemical properties. nih.gov The synthesis of complexes with the general formula [Re(CO)₃(L)X], where L is a bidentate ligand like this compound (bpz) or its derivatives and X is a halide or another monodentate ligand, has been extensively studied. nih.govnih.gov

A typical synthesis involves the reaction of a rhenium precursor, such as pentacarbonylrhenium(I) chloride (Re(CO)₅Cl), with the desired diimine ligand in a high-boiling point solvent like toluene or xylene. The mixture is heated to reflux, leading to the displacement of two carbonyl ligands and the coordination of the bidentate diimine ligand.

For example, the synthesis of Mn(CO)₃Br(bpz) has been reported, which follows a similar principle to the synthesis of the analogous rhenium complexes. nih.gov Furthermore, chloro and pyridinate derivatives of rhenium(I) tricarbonyl complexes with this compound (bpz) and 5,5'-dimethyl-2,2'-bipyrazine (Me₂bpz) have been synthesized and characterized. nih.gov

The synthesis of symmetric dimeric ruthenium(II) polypyridine complexes, where two ruthenium centers are bridged by a single ligand, can present significant challenges. The successful formation of these dimers is highly dependent on the nature of the bridging ligand. scispace.com

While many bridging ligands readily form dimeric complexes, some ligands, including this compound, have been found to be unreactive in forming symmetric dimeric ruthenium(II) polypyridine complexes under standard synthetic conditions. scispace.com The reasons for this lack of reactivity can be multifactorial, including steric hindrance, electronic effects, or the preferred coordination geometry of the ligand not being conducive to bridging two metal centers in a stable dimeric structure. This presents an ongoing challenge in the design and synthesis of new polynuclear ruthenium complexes with specific bridging units.

Coordination Chemistry of 2,2 Bipyrazine

Fundamental Principles of 2,2'-Bipyrazine Coordination with Transition Metals

This compound is a heterocyclic compound featuring two pyrazine (B50134) rings linked by a carbon-carbon single bond. chemimpex.com Its two nitrogen atoms in each ring provide excellent coordination sites for transition metals, acting as a bidentate chelating ligand. chemimpex.com The coordination chemistry of this compound is largely influenced by the presence of these nitrogen atoms, which allows for the formation of stable five-membered chelate rings with metal ions. chemimpex.com This chelation enhances the stability of the resulting metal complexes. chemimpex.com

The electronic properties of this compound also play a crucial role in its coordination behavior. The pyrazine rings are electron-deficient due to the presence of four electronegative nitrogen atoms. This electron-withdrawing nature influences the electronic structure of the metal complexes it forms, impacting their photophysical and electrochemical properties. The ability of the bipyrazine ligand to accept electron density from the metal center is a key feature in its coordination chemistry. researchgate.net

Ruthenium-Based Coordination Compounds

Ruthenium complexes containing this compound have been a subject of extensive research due to their rich photophysical and electrochemical properties.

Structural and Electronic Characterization of Tris(this compound)ruthenium(II) Complexes

Tris(this compound)ruthenium(II), often denoted as [Ru(bpz)₃]²⁺, is a well-characterized coordination complex. In this complex, the ruthenium(II) ion is octahedrally coordinated to three bidentate this compound ligands. The complex has a chemical formula of [Ru(bpz)₃]Cl₂. smolecule.com The ruthenium ion is in the +2 oxidation state and is surrounded by the six nitrogen atoms of the three bipyrazine ligands, forming a stable octahedral geometry. smolecule.com

The electronic structure of [Ru(bpz)₃]²⁺ is dominated by metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This process is responsible for the intense absorption of these complexes in the visible region of the electromagnetic spectrum. wikipedia.org The lowest energy excited state is a triplet MLCT state, which can be described as [Ru(III)(bpz)₂(bpz•⁻)]²⁺*, where one of the bipyrazine ligands is reduced by one electron. nih.gov

| Property | Description | Reference |

| Complex | Tris(this compound)ruthenium(II) | smolecule.com |

| Formula | [Ru(bpz)₃]Cl₂ | smolecule.com |

| Coordination Geometry | Octahedral | smolecule.com |

| Key Electronic Transition | Metal-to-Ligand Charge Transfer (MLCT) | wikipedia.org |

| Excited State Nature | Triplet MLCT | nih.gov |

Investigation of Mixed-Ligand Ruthenium(II) Systems with this compound

Mixed-ligand ruthenium(II) complexes containing this compound along with other polypyridyl ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 2,2'-bipyrimidine (B1330215) (bpm), have been systematically studied. acs.orgscispace.com These studies aim to fine-tune the photochemical and photophysical properties of the complexes by varying the ligand environment. The general formula for these complexes is [Ru(bpy)₃₋ₘ₋z(bpm)ₘ(bpz)z]²⁺, where m and z can be 0, 1, 2, or 3, with the condition that m + z ≤ 3. acs.org

The introduction of different ligands allows for the systematic variation of properties such as redox potentials and excited-state energies. uark.edu For instance, in mixed-ligand complexes containing both bpy and bpz, the electron in the excited state is localized on the most easily reduced ligand, which is bpz. acs.orgosti.gov This selective localization influences the subsequent reactivity and photophysical behavior of the complex. acs.orgosti.gov

Protonation and Complex Formation of Ruthenium(II)-2,2'-Bipyrazine Species in Excited States

The excited states of ruthenium(II) complexes containing this compound can undergo protonation, especially in acidic aqueous solutions. acs.orgosti.gov The excited state of these complexes, which can be viewed as a one-electron reduced ligand coordinated to a Ru(III) center, can be protonated. acs.orgosti.gov This protonation leads to noticeable changes in the spectral properties, including a decrease in the emission lifetime and intensity. acs.orgosti.gov

For example, the excited state of [Ru(bpz)₃]²⁺ can be protonated, and its apparent pKₐ* value has been determined. osti.gov The protonation occurs on the uniquely reduced bipyrazine ligand. acs.org The kinetics of protonation and deprotonation reactions have also been investigated as a function of temperature, providing insights into the thermodynamic parameters of these processes. acs.org Furthermore, the formation of complexes in the excited state has been observed for species like [(this compound)bis(2,2'-bipyridine)ruthenium(II)]²⁺. capes.gov.bracs.org

| Complex | Apparent pKₐ* | Temperature Dependence Studied | Reference |

| [Ru(bpz)₃]²⁺ | Determined | Yes | acs.orgosti.gov |

| [Ru(bpy)₂(bpz)]²⁺ | Determined | No | osti.gov |

| [Ru(bpm)₂(bpz)]²⁺ | Determined | No | osti.gov |

Comparative Coordination Studies with 2,2'-Bipyridine Ligands

Comparative studies between this compound and its close analog, 2,2'-bipyridine (bpy), highlight the influence of the ligand's electronic structure on the properties of the resulting complexes. The presence of two additional nitrogen atoms in the pyrazine rings of bpz makes it a better electron acceptor (more π-acidic) than bpy. researchgate.net This difference in electron-accepting ability affects the energy of the MLCT transitions and the redox potentials of the complexes.

Spectroelectrochemical studies on mixed-ligand complexes of the type [Ru(bpz)ₓ(bpy)₃₋ₓ]²⁺ have shown that the redox orbitals are localized. osti.gov However, unlike the distinct vibrational patterns observed for reduced and unreduced ligands in [Ru(bpy)₃]²⁺, the resonance Raman spectra of the reduced bipyrazine complexes show a gradual shifting of peaks as electrons are added. osti.gov This suggests a different distribution of the added electron density in the bipyrazine-containing complexes compared to their bipyridine counterparts.

Platinum-Based Coordination Compounds

This compound also forms stable complexes with platinum(II). The reaction of cis-[Pta₂(H₂O)₂]²⁺ (where 'a' is a ligand like NH₃ or 'a₂' is ethylenediamine, en) with this compound in water leads to the formation of cyclic, triangular complexes with the general formula [{cis-Pta₂(2,2'-bpz-N4,N4')}₃]⁶⁺. nih.gov

These triangular platinum complexes possess three pairs of N1,N1' donor sites that can further coordinate to other metal ions, leading to the formation of heteronuclear constructs. nih.gov For example, heteronuclear complexes involving Pt(II) and other metals like Cu(II), Ag(I), and Cd(II) have been synthesized and structurally characterized. nih.gov These structures often exhibit host-guest interactions and are influenced by hydrogen bonding and electrostatic forces. nih.gov Additionally, dimethylplatinum(II) complexes with this compound have been reported, and the strength of the backbonding interaction has been estimated based on the energy of the MLCT electronic transition. acs.org

| Platinum Complex Type | Description | Reference |

| Triangular Complexes | [{cis-Pta₂(2,2'-bpz-N4,N4')}₃]⁶⁺ | nih.gov |

| Heteronuclear Constructs | Pt(II) complexes with Cu(II), Ag(I), or Cd(II) | nih.gov |

| Organometallic Complexes | Dimethylplatinum(II) complexes | acs.org |

Formation of Cyclic, Triangular Platinum(II)-2,2'-Bipyrazine Complexes

The reaction between aqueous solutions of cis-coordinated platinum(II) complexes, such as cis-[Pt(NH₃)₂(H₂O)₂]²⁺ or cis-[Pt(en)(H₂O)₂]²⁺ (where en is ethylenediamine), and this compound leads to the spontaneous self-assembly of cyclic, triangular complexes. nih.govrsc.orgresearchgate.netresearchgate.net These reactions preferentially yield trimeric structures with the general formula [{cis-Pt(a)₂(2,2'-bpz)}₃]⁶⁺ (where a₂ represents the ancillary ligands like (NH₃)₂ or en). nih.govrsc.org In these triangular assemblies, the this compound ligands bridge the platinum(II) centers. rsc.org The conformation of the bridging bipyrazine ligands, being either cisoid or transoid with respect to the central C2-C2' bond, gives rise to different conformers of the triangular complex, one with C₂ symmetry and another with C₃ symmetry. rsc.org

Chelation of Hetero-Metal Ions by Platinum(II)-2,2'-Bipyrazine Constructs

A key feature of these triangular platinum(II)-2,2'-bipyrazine complexes is the presence of vacant N1,N1' donor sites on the bipyrazine ligands, which are oriented towards the exterior of the triangle. nih.govrsc.orgresearchgate.netresearchgate.net These sites are capable of chelating additional metal ions, acting as building blocks for larger, heteronuclear structures. nih.govrsc.orgresearchgate.netresearchgate.net This allows for the stepwise construction of polymetallic assemblies. The all-cis geometry of the bipyrazine ligands in the C₃ symmetric form can be "locked" by the chelation of other metal fragments, such as {Pd(en)}²⁺, to these external N1,N1' sites. rsc.orgresearchgate.net This results in the formation of highly charged hexanuclear complexes. acs.org

Isolation and Structural Analysis of Polymeric Heteronuclear Assemblies (e.g., Pt₆Cu₄, Pt₆Cu₆, Pt/Cd, Pt/Ag)

The modular nature of the platinum(II)-2,2'-bipyrazine triangles has been exploited to create a variety of discrete and polymeric heteronuclear assemblies. For instance, decanuclear Pt₆Cu₄ and dodecanuclear Pt₆Cu₆ complexes have been synthesized and structurally characterized. nih.govrsc.orgresearchgate.netresearchgate.net In the Pt₆Cu₄ complex, two triangular platinum units are linked by four copper ions, creating a paddle-wheel-like structure. nih.govrsc.org The Pt₆Cu₆ assembly forms a capsule that can encapsulate other ions. nih.govrsc.org

Furthermore, the fusion of these triangular units with other metal ions like cadmium(II) and silver(I) leads to the formation of coordination polymers. nih.govrsc.org With cadmium(II), a one-dimensional polymer is formed, while silver(I) ions can link the triangles to create Pt₆Ag₂ and Pt₆Ag₃ assemblies. acs.org The structures of these complex heteronuclear constructs have been elucidated through single-crystal X-ray diffraction. nih.govrsc.orgacs.org

Iron-Based Coordination Compounds

The coordination of this compound to iron has been explored, leading to complexes with interesting structural and electronic properties.

Synthesis and Single Crystal X-ray Diffraction Study of Low-Spin Iron(II)-2,2'-Bipyrazine Complexes

The complex Fe(bpz)₃₂·H₂O has been synthesized and its structure determined by single-crystal X-ray diffraction. researchgate.net The study reveals that the iron(II) center is in a distorted octahedral FeN₆ environment, coordinated by three bidentate this compound ligands. researchgate.net The average Fe–N bond length of 1.962(5) Å and the magnetic properties at room temperature are consistent with a low-spin state (¹A₁ ground state) for the iron(II) ion. researchgate.netcapes.gov.br The crystal structure consists of the complex [Fe(bpz)₃]²⁺ cations, perchlorate (B79767) anions, and water molecules of crystallization. researchgate.net

Table 1: Selected Crystallographic Data for Fe(bpz)₃₂·H₂O researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.263(3) |

| b (Å) | 9.983(2) |

| c (Å) | 17.921(4) |

| β (°) | 107.94(3) |

| V (ų) | 2938.3(10) |

| Z | 4 |

| Average Fe–N bond length (Å) | 1.962(5) |

Nickel and Copper Coordination Compounds

The coordination chemistry of this compound with nickel(II) has been investigated, yielding both mononuclear and dinuclear species.

Synthesis and Characterization of Mono- and Dinuclear Nickel(II)-2,2'-Bipyrazine Complexes

Both mononuclear and dinuclear nickel(II) complexes with this compound have been prepared and characterized. A mononuclear complex, [Ni(bpz)(H₂O)₄]SO₄·2H₂O, has been synthesized where the nickel ion is coordinated to one this compound ligand and four water molecules in a likely octahedral geometry. Dinuclear complexes are also readily formed, where the this compound ligand acts as a bridge between two nickel(II) centers. capes.gov.br In these dinuclear species, the coordination sphere of each nickel ion is typically completed by other ligands, such as water molecules. capes.gov.br The magnetic properties of these dinuclear complexes have been studied, and in some cases, they exhibit antiferromagnetic coupling between the two nickel centers. capes.gov.brnih.govresearcher.life

Table 2: Compound Names Mentioned in the Article

| Compound Name | Formula |

|---|---|

| This compound | C₈H₆N₄ |

| cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | [Pt(NH₃)₂(H₂O)₂]²⁺ |

| cis-[Pt(en)(H₂O)₂]²⁺ | [Pt(C₂H₈N₂)(H₂O)₂]²⁺ |

| [{cis-Pt(a)₂(2,2'-bpz)}₃]⁶⁺ | [{Pt(a)₂(C₈H₆N₄)}₃]⁶⁺ |

| Fe(bpz)₃₂·H₂O | Fe(C₈H₆N₄)₃₂·H₂O |

Synthesis and Characterization of Mono- and Dinuclear Copper(II)-2,2'-Bipyrazine Complexes

The synthesis of copper(II) complexes incorporating the this compound (bpz) ligand has been achieved through various methods, yielding both mononuclear and dinuclear species. The resulting structures are highly dependent on the stoichiometry of the reactants and the nature of the counter-anions present in the reaction medium.

A common synthetic approach involves the reaction of a copper(II) salt, such as copper(II) perchlorate or copper(II) nitrate, with the this compound ligand in a suitable solvent like methanol (B129727) or acetonitrile (B52724). alquds.edualquds.edu For example, dinuclear complexes like [(bpz)Cu(OH)(ClO4)(H2O)]2·H2O have been synthesized. alquds.edu The formation of mononuclear complexes, such as Cu(bpz)32·2CH3CN and Cu(bpz)2(H2O)2, is also well-documented. alquds.edu The synthesis of these compounds often involves straightforward coordination reactions at room temperature or under reflux. mdpi.com

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is employed to confirm the coordination of the this compound ligand to the copper(II) center. Thermal analysis, specifically Differential Scanning Calorimetry (DSC), provides information on the thermal stability and melting points of the complexes. alquds.edu For instance, the DSC curve for Ni(dipyam)2(bpz)2 shows an endothermic peak at 308.65 °C, corresponding to its melting point. alquds.edu

Structural Analysis via X-ray Diffraction of Copper(II) and Nickel(II) Complexes with this compound

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structures of these coordination compounds, revealing detailed information about bond lengths, bond angles, coordination geometries, and crystal packing.

Copper(II) Complexes: Copper(II) ions coordinated with this compound exhibit a range of coordination geometries. In the dinuclear complex [(bpz)Cu(OH)(ClO4)(H2O)]2·H2O, each copper(II) atom is in a distorted elongated tetragonal octahedral environment. The equatorial plane is defined by two nitrogen atoms from the bipyrazine ligand and two oxygen atoms from bridging hydroxo groups, while oxygen atoms from a water molecule and a perchlorate group occupy the axial positions. alquds.edu

In contrast, the mononuclear complex Cu(bpz)2(H2O)2 displays a distorted trigonal bipyramidal geometry. Here, the Cu(II) center is five-coordinated, bonded to four nitrogen atoms from two bipyrazine ligands and one oxygen atom from a water molecule. alquds.edu A distorted octahedral geometry is observed for the Cu(bpz)32·2CH3CN complex, where the copper(II) ion is coordinated to six nitrogen atoms from three bipyrazine ligands. alquds.edu

Nickel(II) Complexes: Nickel(II) also forms hexa-coordinated complexes with this compound, typically resulting in distorted octahedral geometries. In the mixed-ligand complex Ni(dipyam)2(bpz)2, the Ni(II) ion is coordinated to two nitrogen atoms from one this compound ligand and four nitrogen atoms from two 2,2'-dipyridylamine (B127440) (dipyam) ligands. alquds.edu The distortion from ideal octahedral geometry arises from the geometric constraints of the three chelate rings. alquds.edu

The table below summarizes the crystallographic data for selected copper(II) and nickel(II) complexes containing the this compound ligand.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Coordination Geometry |

|---|---|---|---|---|

| [(bpz)Cu(OH)(ClO4)(H2O)]2·H2O | Triclinic | P-1 | a = 8.0391(10) Å, b = 8.1718(9) Å, c = 10.5662(14) Å, α = 77.973(5)°, β = 80.465(6)°, γ = 84.271(5)° | Distorted Elongated Tetragonal Octahedral |

| Cu(bpz)2(H2O)2 | Monoclinic | C2/c | a = 15.886(6) Å, b = 7.208(4) Å, c = 18.016(7) Å, β = 107.07(4)° | Distorted Trigonal Bipyramidal |

| Cu(bpz)32·2CH3CN | Monoclinic | P21/c | a = 11.2508(6) Å, b = 22.1602(12) Å, c = 13.6980(8) Å, β = 90.302(5)° | Distorted Octahedral |

| Ni(dipyam)2(bpz)2 | Monoclinic | C2/c | a = 16.919(3) Å, b = 11.2635(18) Å, c = 17.588(4) Å, β = 113.037(4)° | Distorted Octahedral |

Rhenium-Based Coordination Compounds

Structural Analysis of Rhenium(I)-2,2'-Bipyrazine Complexes

Rhenium(I) tricarbonyl complexes featuring the this compound ligand are of significant interest. X-ray crystallography reveals that these complexes consistently adopt a facial arrangement of the three carbonyl (CO) ligands around the central rhenium atom.

In the complex [Re(bpz)(CO)3(H2O)]PF6·2H2O, the crystal structure shows the Re(I) center coordinated to two nitrogen atoms of the bipyrazine ligand, three facial CO ligands, and one water molecule. researchgate.net The cation lies on a crystallographic mirror plane. researchgate.net Similarly, in [Re(bpz)(dppm)(CO)3]CF3SO3·H2O, the Re(I) atom is coordinated by the two nitrogen atoms from the bipyrazine ligand, three facial carbonyl groups, and one phosphorus atom from a bis(diphenylphosphino)methane (B1329430) (dppm) ligand. iucr.org

The table below presents crystallographic data for representative Rhenium(I)-2,2'-bipyrazine complexes.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Key Structural Features |

|---|---|---|---|---|

| [Re(bpz)(CO)3(H2O)]PF6·2H2O | Orthorhombic | Pnma | a = 14.1678(6) Å, b = 13.1068(5) Å, c = 9.9443(4) Å | Facial CO ligands; cation on mirror plane. researchgate.net |

| [Re(bpz)(dppm)(CO)3]CF3SO3·H2O | - | - | - | Facial CO ligands; one P atom from dppm ligand coordinated. iucr.org |

Distorted Octahedral Geometries in Rhenium(I)-2,2'-Bipyrazine Systems

The coordination environment around the Rhenium(I) center in these complexes is consistently described as a distorted octahedral geometry. researchgate.netiucr.orgacs.org This distortion from an idealized octahedron is a result of several contributing factors inherent to the ligand set.

Electrochemical Behavior of 2,2 Bipyrazine Complexes

Redox Potentials and Electron Transfer Mechanisms

The redox behavior of 2,2'-bipyrazine complexes is a key aspect of their chemistry, providing insights into their electronic structure and reactivity.

The tris(this compound)ruthenium(II) complex, [Ru(bpz)₃]²⁺, exhibits a series of well-defined, reversible one-electron redox processes. Electrochemical studies, such as cyclic voltammetry, have been instrumental in characterizing its various oxidation and reduction states. The complex can be oxidized to a Ru(III) state and sequentially reduced to the +1, 0, -1, and -2 states. utexas.eduosti.gov These redox processes are centered on the metal and the bipyrazine ligands, respectively. The initial oxidation is a metal-based Ru(II)/Ru(III) couple, while the subsequent reductions involve the addition of electrons to the π* orbitals of the electron-deficient bipyrazine ligands.

The electrochemical behavior of [Ru(bpz)₃]²⁺ in acetonitrile (B52724) reveals that the oxidation to the +3 form and the reductions to the +1, 0, -1, and -2 forms are stable on the cyclic voltammetry timescale. utexas.edu However, extensive cycling to the more negative potentials, particularly to form the -2 species, can lead to decomposition, resulting in a deep brown solution. dtic.mil

Table 1: Redox Potentials of [Ru(bpz)₃]²⁺ in Acetonitrile

| Redox Couple | Potential (V vs. Ag/AgRE) |

|---|---|

| [Ru(bpz)₃]³⁺/[Ru(bpz)₃]²⁺ | +1.79 |

| [Ru(bpz)₃]²⁺/[Ru(bpz)₃]⁺ | -0.66 |

| [Ru(bpz)₃]⁺/[Ru(bpz)₃]⁰ | -0.89 |

| [Ru(bpz)₃]⁰/[Ru(bpz)₃]⁻ | -1.33 |

| [Ru(bpz)₃]⁻/[Ru(bpz)₃]²⁻ | -1.78 |

Data sourced from studies conducted in acetonitrile with a platinum electrode. utexas.edu

A significant finding in the study of [Ru(bpz)₃]²⁺ is the substantial anodic shift of its redox potentials compared to its well-known analogue, tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺. The redox processes for the bipyrazine complex occur at potentials approximately 0.5 V more positive than those for the corresponding bipyridine complex. utexas.eduosti.gov This shift is attributed to the electron-withdrawing nature of the pyrazine (B50134) rings in the this compound ligand, which stabilizes the metal d-orbitals and makes the complex harder to oxidize and easier to reduce. rsc.orgnih.gov

This difference in electrochemical potential has important implications for the application of these complexes. For instance, the more positive potential for the Ru(III)/Ru(II) couple in [Ru(bpz)₃]²⁺ makes it a more powerful photo-oxidant in its excited state. rsc.orgnih.gov

Table 2: Comparison of Redox Potentials for [Ru(bpz)₃]²⁺ and [Ru(bpy)₃]²⁺

| Redox Couple | [Ru(bpz)₃]²⁺ (V vs. SCE) | [Ru(bpy)₃]²⁺ (V vs. SCE) | Potential Difference (ΔE, V) |

|---|---|---|---|

| M³⁺/M²⁺ | +1.84 | +1.29 | +0.55 |

| M²⁺/M⁺ | -0.61 | -1.33 | +0.72 |

| M⁺/M⁰ | -0.84 | -1.51 | +0.67 |

| M⁰/M⁻ | -1.28 | -1.77 | +0.49 |

Potentials are referenced to the Saturated Calomel Electrode (SCE). Data for [Ru(bpz)₃]²⁺ is converted from Ag/AgRE reference. utexas.edu

The electronic properties of ruthenium polypyridyl complexes can be systematically tuned by modifying the ligand structure. The introduction of electron-donating or electron-withdrawing substituents on the polypyridyl ligands alters the electron density at the ruthenium center, which in turn affects the redox potentials. researchgate.netmdpi.com

For instance, in ruthenium bipyridine complexes, electron-donating groups (like methoxy (B1213986) or methyl) attached to the bipyridine ligands make the complex easier to oxidize (a cathodic shift in the Ru(III)/Ru(II) potential) and harder to reduce. Conversely, electron-withdrawing groups (like nitro or carboxyl) make the complex harder to oxidize (an anodic shift) and easier to reduce. researchgate.netmdpi.com These principles are also applicable to this compound complexes. Modifying the bipyrazine ligand with different functional groups would provide a powerful tool for fine-tuning the electrochemical and photophysical properties for specific applications.

Table 3: Effect of Ligand Substituents on Redox Potentials of Ru(II) Polypyridyl Complexes

| Substituent Type | Effect on Ru(III)/Ru(II) Potential | Effect on Ligand-Based Reduction Potentials |

|---|---|---|

| Electron-Donating | Shifts to more negative potentials | Shifts to more negative potentials |

Comparative Electrochemical Potentials with 2,2'-Bipyridine (B1663995) Analogues

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence is the process whereby light is produced from the reaction of electrochemically generated species. Ruthenium complexes, particularly [Ru(bpy)₃]²⁺, are well-known for their intense ECL, and the this compound analogue also exhibits interesting ECL properties.

The ECL of [Ru(bpz)₃]²⁺ in acetonitrile produces light that is characteristic of the emission from its lowest energy metal-to-ligand charge transfer (MLCT) excited state, [Ru(bpz)₃]²⁺*. utexas.edu The emission spectrum shows a maximum at approximately 585 nm. dtic.mil This is notably blue-shifted by about 25 nm compared to the ECL maximum of [Ru(bpy)₃]²⁺, which occurs at around 610 nm. dtic.milutexas.edu This higher energy emission is consistent with the larger HOMO-LUMO gap in the bipyrazine complex due to the more stabilized ligand orbitals.

The primary mechanism for ECL generation in the [Ru(bpz)₃]²⁺ system involves a homogeneous electron-transfer reaction between the electrochemically generated oxidized and reduced forms of the complex. utexas.eduosti.gov Specifically, the reaction between the [Ru(bpz)₃]³⁺ cation (generated via oxidation) and the [Ru(bpz)₃]⁺ cation (generated via reduction) produces the luminescent excited state, [Ru(bpz)₃]²⁺*, which then decays to the ground state with the emission of a photon.

The reaction can be summarized as follows: [Ru(bpz)₃]³⁺ + [Ru(bpz)₃]⁺ → [Ru(bpz)₃]²⁺* + [Ru(bpz)₃]²⁺ [Ru(bpz)₃]²⁺* → [Ru(bpz)₃]²⁺ + hν (light)

In addition to this primary pathway, a weaker ECL emission has been observed, which is attributed to the reaction of the highly oxidizing [Ru(bpz)₃]³⁺ species with the solvent or trace impurities. utexas.eduosti.gov The efficiency of ECL generation is a key parameter and is of interest for potential analytical applications of these complexes.

Photophysical and Photochemical Properties of 2,2 Bipyrazine Complexes

Light Absorption and Emission Characteristics

The absorption of light by 2,2'-bipyrazine complexes and their subsequent emission are central to their utility. These characteristics are dictated by the electronic structure of the complex, which is a combination of the metal center and the surrounding ligands.

Tris(this compound)ruthenium(II), denoted as [Ru(bpz)₃]²⁺, is a coordination complex known for its distinct optical properties. smolecule.com While structurally similar to the well-studied tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), the presence of the bipyrazine ligands alters its photophysical behavior. smolecule.com The luminescence of these complexes originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. academie-sciences.fr Upon excitation, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. rsc.org This is followed by a rapid intersystem crossing to the emissive ³MLCT state. academie-sciences.fr

The emission properties, such as wavelength, lifetime, and quantum yield, can be tuned by modifying the ligand structure. academie-sciences.fr For instance, the metal-to-ligand charge transfer band of [Ru(bpz)₃]²⁺ is slightly shifted to a higher energy compared to [Ru(bpy)₃]²⁺. dtic.mil The emission spectrum of [Ru(bpy)₃]²⁺ in water shows a broad band, and its quantum yield is reported to be 0.042. omlc.org In contrast, the photophysical properties of [Ru(bpz)₃]²⁺ and its derivatives are influenced by the solvent environment, with nonradiative decay being a dominant process at lower temperatures. osti.gov

Table 1: Comparison of Photophysical Properties of [Ru(bpy)₃]²⁺ and [Ru(bpz)₃]²⁺

| Complex | Absorption Max (nm) | Emission Max (nm) | Lifetime (μs) | Quantum Yield (Φ) |

| [Ru(bpy)₃]²⁺ | 452 | ~615 | 0.6-1.0 | 0.042 |

| [Ru(bpz)₃]²⁺ | 428 | ~600 | 0.82 | ~0.03 |

Note: Values can vary depending on the solvent and experimental conditions.

The luminescence of ruthenium-bipyrazine complexes can be diminished or "quenched" through various mechanisms, primarily involving interaction with other molecules known as quenchers. These processes can occur through either energy transfer or electron transfer. rsc.orgminsky.ai

Another significant quenching pathway is electron transfer , which can be either oxidative or reductive. dtic.mil In oxidative quenching, the excited complex donates an electron to a quencher. dtic.mil Conversely, in reductive quenching, the excited complex accepts an electron from a quencher. dtic.mil The rates of these quenching processes for [Ru(bpz)₃]²⁺ are generally faster than for [Ru(bpy)₃]²⁺. dtic.mil For example, the quenching of [Ru(bpz)₃]²⁺ by a series of organic amines and methoxybenzenes follows a dynamic mechanism that can be described by the Stern-Volmer equation. dtic.milresearchgate.net

The introduction of oxygen can also lead to luminescence quenching. For a series of Ru(II)-diimine complexes, including those with bipyrazine ligands, quenching by O₂ occurs with rate constants ranging from 5.1 × 10⁸ to 3.4 × 10⁹ M⁻¹s⁻¹. osti.gov This process primarily involves energy transfer to produce singlet oxygen, with a quantum yield of approximately 1 for complexes containing at least one bpz ligand. osti.gov

The tunable photophysical properties of this compound complexes make them attractive for applications in light-emitting devices, such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). chemimpex.commdpi.com By modifying the ligands, the emission color and efficiency of these devices can be controlled. smolecule.comtaylorfrancis.com

The use of bipyrazine ligands, which are more electron-deficient than bipyridine, can lead to devices with different emission characteristics. smolecule.comacs.org This allows for the design of ruthenium complexes with tailored orbital energies, which is crucial for optimizing the performance of light-emitting devices. taylorfrancis.com For instance, incorporating ruthenium complexes with bipyrazine ligands into LEDs could result in devices with tunable emission colors. smolecule.com

Furthermore, the development of binuclear ruthenium(II) complexes has shown promise for highly efficient near-infrared (NIR) LECs, with emission wavelengths reaching up to 705 nm and improved device lifetimes. rsc.org The architecture of the device itself, such as using a cascaded structure, can also enhance performance and enable the fabrication of large-area lighting panels. researchgate.net

Luminescence Quenching Mechanisms in this compound-Ruthenium(II) Systems

Photo-Induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a key process in the photochemistry of this compound complexes, where the absorption of light triggers the transfer of an electron from a donor to an acceptor.

The this compound ligand is considered π-deficient due to the presence of electron-withdrawing nitrogen atoms. researchgate.netresearchgate.net This property makes ruthenium(II) complexes containing bipyrazine ligands highly photo-oxidizing. researchgate.netresearchgate.net Upon excitation, these complexes can readily accept an electron from a suitable donor. researchgate.netresearchgate.net

This photo-oxidizing capability is particularly relevant in the context of biological applications, where these complexes can interact with biomolecules like guanine (B1146940) or tryptophan. researchgate.netresearchgate.netrsc.org The photo-induced electron transfer from the biomolecule to the excited ruthenium complex can ultimately lead to the formation of a covalent bond, a process with potential therapeutic applications. researchgate.netrsc.org The photoexcited state of [Ru(bpz)₃]²⁺ is a powerful oxidant, capable of accepting an electron from various substrates. nih.gov

The photoreactivity of ruthenium-bipyrazine complexes is intrinsically linked to the nature of their metal-to-ligand charge transfer (MLCT) states. researchgate.netrsc.org When the complex absorbs visible light, an electron is excited from a metal-centered d-orbital (the highest occupied molecular orbital, HOMO) to a ligand-centered π* orbital (the lowest unoccupied molecular orbital, LUMO). rsc.org In mixed ligand complexes, the LUMO is often located on the most π-accepting ligand, such as this compound. nih.gov

This initial singlet MLCT (¹MLCT) state rapidly converts to a longer-lived triplet MLCT (³MLCT) state through intersystem crossing. rsc.org It is this ³MLCT state that is typically responsible for the complex's photoreactivity. researchgate.netrsc.org The energy and properties of the ³MLCT state can be tuned by the choice of ligands. rsc.org For instance, electron-withdrawing substituents on the ligands can lower the energy of the ³MLCT state, making the complex a stronger photo-oxidant. rsc.org

Photo-Oxidizing Capabilities of π-Deficient this compound Ligands in Ruthenium(II) Complexes

Photocatalytic Mechanisms and Efficiency

Tris(this compound)ruthenium(II), often denoted as [Ru(bpz)₃]²⁺, has emerged as a potent photooxidant in a variety of organic transformations. This is largely due to the electron-deficient nature of the this compound (bpz) ligands, which renders the complex a significantly stronger photooxidant compared to its more common counterpart, tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺. orgsyn.org The attractive photoredox properties of [Ru(bpz)₃]²⁺, combined with its chemical stability and long-lived excited state, make it a highly effective photocatalyst for oxidatively induced reactions. orgsyn.orgresearchgate.net

Upon absorption of visible light, the [Ru(bpz)₃]²⁺ complex is promoted to a metal-to-ligand charge-transfer (MLCT) excited state. scielo.br This excited state is both a stronger oxidant and a stronger reductant than the ground state. nih.gov This unique characteristic allows it to participate in single-electron transfer (SET) processes, initiating transformations that would be challenging under thermal conditions. nih.gov For instance, the one-electron oxidation of electron-rich styrenes using [Ru(bpz)₃]²⁺ reverses their electronic character, generating electron-deficient radical cations that can readily undergo reactions like [4+2] cycloadditions. nih.gov

The enhanced oxidizing power of the [Ru(bpz)₃]²⁺ excited state has been harnessed in several synthetic applications, including:

Radical Cation Diels-Alder Reactions: This photocatalyst efficiently promotes [4+2] cycloadditions of electron-rich alkenes, offering a valuable alternative to traditional thermal Diels-Alder reactions. orgsyn.orgnih.gov

Oxidative [3+2] Cycloadditions: Phenols can undergo oxidative cycloadditions in the presence of this photocatalyst. orgsyn.orgresearchgate.net

Thiol-Ene Reactions: The photocatalyst has been successfully employed in thiol-ene coupling reactions. orgsyn.orgresearchgate.net

Aerobic Cyclooxygenation Reactions: These reactions demonstrate the versatility of the catalyst in incorporating oxygen into organic molecules. orgsyn.orgresearchgate.net

The effectiveness of [Ru(bpz)₃]²⁺ as a photooxidant is underscored by its ability to facilitate these transformations with catalyst loadings as low as 0.1 mol%. orgsyn.org

A comparative table of redox potentials highlights the superior oxidizing ability of the [Ru(bpz)₃]²⁺ complex.

| Complex | Ground State E₁/₂ (V vs SCE) | Excited State E₁/₂ (V vs SCE) |

| [Ru(bpy)₃]²⁺ | +1.29 | -0.81 |

| [Ru(bpz)₃]²⁺ | +1.75 | -0.35 |

Data sourced from multiple studies and compiled for comparative purposes.

The unique photophysical properties of this compound complexes, particularly those of ruthenium, have positioned them as promising candidates for applications in solar energy conversion. nih.govnih.gov The ability of these complexes to strongly absorb visible light and generate long-lived, energetically potent excited states is central to their function in converting solar energy into chemical or electrical energy. nih.gov

One of the key areas of application is in the photocatalytic production of hydrogen from water. rsc.org This process typically involves a multi-component system where the this compound complex acts as a photosensitizer or light-absorbing unit. rsc.org Upon excitation by sunlight, the complex initiates a series of electron transfer events. In supramolecular systems, for example, a ruthenium-bipyrazine unit can absorb light and transfer an electron to a linked catalytic center, such as rhodium, which then facilitates the reduction of water to hydrogen. rsc.orgosti.gov The design of these multi-component systems is crucial for efficient charge separation and to drive the multi-electron process of water splitting. rsc.org

Another significant application is in dye-sensitized solar cells (DSSCs). nih.gov In these devices, a monolayer of a photosensitizer, such as a ruthenium-bipyrazine complex, is adsorbed onto the surface of a wide-bandgap semiconductor like titanium dioxide (TiO₂). researchgate.net When the dye absorbs a photon, it injects an electron into the conduction band of the semiconductor, generating an electrical current. The oxidized dye is then regenerated by a redox mediator. While ruthenium-bipyridine complexes have been extensively studied in this context, the strong π-acceptor character of the bipyrazine ligand can be tuned to optimize the energetic alignment for efficient electron injection. researchgate.net

The development of supramolecular complexes incorporating this compound ligands is a key strategy in advancing solar energy conversion technologies. scielo.br These systems can be designed to have specific light-absorbing and redox properties, functioning as photoinitiated electron collectors that are essential for driving the chemical reactions involved in fuel production. rsc.org

The photocatalytic cycles of this compound-ruthenium(II) complexes can proceed through various mechanistic pathways, including those involving the formation of reactive oxygen species. In the presence of molecular oxygen, an alternative pathway to the direct interaction with the substrate becomes available. The excited photocatalyst can be quenched by oxygen, leading to the formation of a superoxide (B77818) radical anion (O₂•⁻). uni-bayreuth.de

This process typically occurs in what is known as the reductive quenching cycle. After the initial photoexcitation of the catalyst, it can be reduced by a sacrificial electron donor. The resulting reduced form of the catalyst can then transfer an electron to molecular oxygen to generate the superoxide radical anion. uni-bayreuth.de

Mechanistic studies, such as radical trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and electron spin resonance (ESR) spectroscopy, have been employed to confirm the formation of the superoxide radical anion in these photoredox systems. uni-bayreuth.de The superoxide anion is a key intermediate that can participate in subsequent steps of the catalytic cycle, often by oxidizing a species to regenerate the ground state of the photocatalyst or by directly reacting with a substrate intermediate. uni-bayreuth.de

For example, in certain C-H functionalization reactions, the photoredox catalyst, upon excitation, oxidizes a ruthenium-substrate complex. The reduced photocatalyst is then reoxidized by molecular oxygen, generating a superoxide anion. This superoxide anion can further oxidize the ruthenium-substrate complex, thereby maintaining the catalytic cycle. uni-bayreuth.de The generation of radical intermediates through these single electron transfer (SET) processes is a cornerstone of photoredox catalysis, enabling a wide range of chemical transformations. nih.gov

The potential for oxygen to participate in the catalytic cycle highlights the importance of carefully controlling reaction conditions, as its presence can open up new mechanistic pathways that may be either beneficial or detrimental to the desired transformation.

A comparative study of tetracyano complexes of ruthenium(II) containing either this compound (bpz) or 2,2'-bipyridine (B1663995) (bpy) as the chelating ligand reveals significant differences in their photophysical and electronic properties, primarily stemming from the differing π-acceptor abilities of the two ligands. researchgate.netacs.org

Electronic and Bonding Properties: this compound is a stronger π-acceptor than 2,2'-bipyridine. researchgate.net This is due to the presence of two additional nitrogen atoms in the pyrazine (B50134) rings, which lower the energy of the ligand's π* orbitals. This enhanced π-acceptor character has several consequences for the resulting tetracyano complexes:

Metal-to-Ligand Charge Transfer (MLCT) Bands: The MLCT absorption bands in [Ru(CN)₄(bpz)]²⁻ are observed at lower energies (red-shifted) compared to those in analogous bpy complexes. researchgate.net This is because the energy gap between the metal dπ orbitals and the ligand π* orbitals is smaller for the bpz complex.

Redox Potentials: The stronger π-acceptor nature of bpz stabilizes the metal dπ orbitals, making the complex more difficult to oxidize. Consequently, the Ru(III)/Ru(II) redox potential for the bpz complex is higher than for the corresponding bpy complex. researchgate.net

Solvatochromism: The MLCT bands of these tetracyano complexes exhibit strong solvatochromism. The energy of the MLCT transition decreases as the Lewis acidity (acceptor number) of the solvent decreases. This effect is related to the specific interactions between the cyanide ligands and the solvent molecules. researchgate.net

Photophysical Properties: The differences in electronic structure directly impact the emissive properties of these complexes.

Luminescence: Both [Ru(CN)₄(bpz)]²⁻ and its osmium analogue emit poorly in aqueous solutions at room temperature, exhibiting low quantum yields. researchgate.net

Excited State Properties: The excited states of these tetracyano complexes are characterized as very strong reductants but weak oxidants. researchgate.net This is a direct consequence of the energies of the excited-state redox potentials.

The table below summarizes key comparative data for the tetracyano complexes.

| Property | [Ru(CN)₄(bpy)]²⁻ | [Ru(CN)₄(bpz)]²⁻ | Reference |

| π-acceptor ability of L-L | Weaker | Stronger | researchgate.net |

| MLCT Band Energy | Higher | Lower | researchgate.net |

| Ru(III)/Ru(II) Redox Potential | Lower | Higher | researchgate.net |

| Excited State Character | Strong Reductant, Weak Oxidant | Strong Reductant, Weak Oxidant | researchgate.net |

These comparative studies underscore how the choice of the polypyridyl ligand, in this case, the substitution of bipyridine with bipyrazine, provides a powerful tool for tuning the spectroscopic, electrochemical, and photophysical properties of metal complexes. researchgate.net

Theoretical and Computational Investigations of 2,2 Bipyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2'-bipyrazine at the molecular level. These methods allow for the detailed exploration of electronic structure and molecular orbitals.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic structures of nitrogen-containing heterocyclic compounds like this compound. nih.govcore.ac.uk DFT calculations enable the optimization of molecular geometries and the prediction of various electronic properties. nih.gov

In a notable study, the electrostatic and transport properties of a this compound molecular nanowire substituted with gold (Au) and sulfur (S) were analyzed using DFT with the LANL2DZ basis set. researchgate.netresearchgate.net The geometry of the Au and thiol substituted this compound molecule was optimized for a zero-bias condition. researchgate.net This research highlights the capability of DFT to model complex molecular systems and predict their behavior in potential electronic devices. researchgate.net

Molecular Orbital Analysis of this compound Systems

Molecular orbital (MO) analysis is crucial for understanding the conducting properties of molecules. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (HLG), is a key determinant of a molecule's charge transport properties. researchgate.net Conjugated molecules, such as this compound, often exhibit conducting properties due to the delocalization of electrons and a small HOMO-LUMO gap (typically less than 2 eV), making them suitable as molecular wires. researchgate.net

Electrostatic and Transport Properties Modeling

Modeling the electrostatic and transport properties of this compound is essential for its application in molecular electronics. These studies often involve analyzing the behavior of the molecule within a molecular nanowire setup and under the influence of an external electric field.

Analysis of Molecular Nanowires Incorporating this compound (e.g., Au and Thiol Substituted Systems)

Molecular nanowires are fundamental components of molecular electronic devices. researchgate.net The use of gold electrodes with thiol linkers is a common method for studying the properties of molecular wires. researchgate.neta-star.edu.sg In the context of this compound, a system substituted with Au and S has been theoretically analyzed to understand its conducting properties, molecular orbitals, and electric dipole moment. researchgate.net

Computational Study of Applied Electric Field Effects on Geometrical Conformation and Electronic Energy Levels

The application of an external electric field can significantly alter the geometrical conformation and electronic energy levels of a molecular wire. researchgate.net For the Au and thiol substituted this compound molecule, the effects of an applied electric field ranging from 0.05 to 0.26 VÅ⁻¹ were investigated. researchgate.net

The study revealed that the electric field polarizes the molecule, leading to a substantial increase in the dipole moment from 0.654 D to 10.48 D. researchgate.net Furthermore, as the electric field strength increases, the HOMO-LUMO gap decreases from 2.15 eV to 1.2 eV. researchgate.net This reduction in the energy gap at higher fields is presumed to enhance the conductivity of the molecule. researchgate.net

Table 1: Effect of Applied Electric Field on the Properties of Au and Thiol Substituted this compound

| Applied Electric Field (VÅ⁻¹) | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

| 0 | 0.654 | 2.15 |

| 0.05 | - | - |

| 0.10 | - | - |

| 0.15 | - | - |

| 0.26 | 10.48 | 1.2 |

Note: Specific values for dipole moment and HOMO-LUMO gap at intermediate electric fields were not provided in the source material.

Bond Topological Analysis via Bader's AIM Theory

Bader's Atoms in Molecules (AIM) theory is a powerful method used to analyze the nature of chemical bonds based on the topology of the electron density. researchgate.netias.ac.in This theory allows for the characterization of bonds within a molecule, providing insights into their covalent or ionic nature. ias.ac.in

Computational Studies of Biomolecule Interactions

Computational techniques have become indispensable tools for exploring the interactions between this compound-containing complexes and biological macromolecules. These studies offer a molecular-level understanding that complements experimental findings and guides the development of new functional molecules.

Theoretical Investigations for Pharmaceutical Molecule Design (e.g., DNA Interactions)

Theoretical and computational methods are pivotal in the rational design of pharmaceutical molecules, and the interaction of this compound complexes with DNA is a prominent area of such research. The goal of these computational investigations is to predict and understand the binding mechanisms of these complexes with DNA, which is a key target for many anticancer drugs. jddtonline.infousp.br Molecular docking, a widely used computational technique, is employed to predict the preferred orientation and binding affinity of a ligand to a macromolecular target, such as DNA. jddtonline.info

Ruthenium(II) complexes containing π-deficient ligands like this compound (bpz) have been specifically designed as photo-oxidizing agents capable of interacting with biomolecules upon light excitation. researchgate.netrsc.org Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial in this design process. DFT calculations can elucidate the electronic structure of these complexes, such as the nature of their Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO). researchgate.net This understanding is critical as the highly photo-oxidizing triplet metal-to-ligand charge transfer (³MLCT) state of these complexes is responsible for initiating photo-induced electron transfer (PET) with biological targets like the guanine (B1146940) base in DNA. researchgate.netrsc.org

For instance, the interaction of various ruthenium(II) polypyridyl complexes, including those with this compound, with DNA has been shown to occur, at least in part, through intercalation. researchgate.net The affinity of this binding is dependent on the nature of the ligands involved. researchgate.net Computational models, including DFT and Time-Dependent DFT (TD-DFT), have been used to study the intercalated complexes within DNA. These studies reveal changes in the geometry of the DNA and the complex upon binding, such as the lengthening of the distance between base pairs to accommodate the intercalating ligand.

Molecular docking studies of metal complexes with DNA help to clarify the binding modes. For example, docking can predict whether a complex binds in the major or minor groove of DNA or intercalates between the base pairs. rsc.orgresearchgate.net These theoretical investigations provide a framework for understanding the structure-activity relationships that govern DNA binding and are instrumental in designing new metal-based complexes with tailored properties for potential therapeutic applications. rsc.orgnih.gov The insights gained from these computational approaches are essential for the development of novel DNA intercalators as potential antitumoral drugs. usp.brresearchgate.net

Comprehensive Experimental and Theoretical Photochemical Studies

The photochemical and photophysical properties of this compound and its complexes, particularly with ruthenium(II), have been the subject of extensive experimental and theoretical investigation. These studies are fundamental to understanding and developing their applications in areas such as photodynamic therapy and solar energy conversion.

A comprehensive study of ruthenium(II) complexes incorporating this compound (bpz) and 1,4,5,8-tetraazaphenanthrene (TAP) has provided significant insights into their photophysical and electrochemical behavior. rsc.org The combination of experimental data with theoretical calculations, such as (TD-)DFT, allows for a detailed assignment of the electronic transitions and the characterization of the excited states. rsc.orgnih.gov

Photo-oxidizing Ru(II) complexes containing bpz are designed to facilitate a photo-induced electron transfer (PET) process with biomolecules. researchgate.netrsc.org Upon absorption of light, these complexes are promoted to an excited state, typically a metal-to-ligand charge transfer (MLCT) state. The nature and energy of these excited states are critical for their subsequent reactivity. For example, the ³MLCT state in these complexes can be highly oxidizing. researchgate.netrsc.org This property allows the excited complex to accept an electron from a biomolecule, such as a guanine moiety in DNA or a tryptophan residue in a protein, potentially leading to the formation of a covalent bond (photoadduct). researchgate.netrsc.org

The photophysical properties of these complexes, such as their absorption and emission wavelengths, excited-state lifetimes, and quantum yields, are influenced by the specific ligands and the solvent environment. aip.orgdcu.ie Theoretical calculations are instrumental in interpreting these experimental observations. For example, TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, which can then be compared with experimental absorption spectra. aip.org

The following table summarizes key experimental and theoretical photophysical and electrochemical data for a series of ruthenium(II) complexes containing this compound (bpz) and 1,4,5,8-tetraazaphenanthrene (TAP) ligands in acetonitrile (B52724). rsc.org

| Complex | Absorption λ (nm) (ε, M⁻¹cm⁻¹) | Emission λ (nm) | Lifetime τ (ns) | Quantum Yield (Φ) | E⁰(Ru³⁺/²⁺) (V vs. SCE) |

| [Ru(TAP)₃]²⁺ | 436 (16,000) | 605 | 250 | 0.015 | 1.83 |

| [Ru(TAP)₂(bpz)]²⁺ | 448 (15,000) | 620 | 200 | 0.009 | 1.77 |

| [Ru(bpz)₂(TAP)]²⁺ | 454 (13,000) | 670 | 90 | 0.002 | 1.71 |

| [Ru(bpz)₃]²⁺ | 428 (12,000) | 630 | 300 | 0.012 | 1.65 |

These comprehensive studies, combining experimental measurements with theoretical modeling, are crucial for tuning the photochemical and photophysical properties of this compound complexes for specific applications.

Applications of 2,2 Bipyrazine in Advanced Materials Science

Organic Electronics and Optoelectronics

The ability of 2,2'-bipyrazine to accept electrons and form stable coordination complexes has positioned it as a key component in the development of next-generation organic electronic and optoelectronic devices. chemimpex.compnas.org

Organic semiconductors are the foundation of organic electronics, and their performance is intrinsically linked to the molecular structure of their components. oaepublish.com this compound is utilized as a fundamental building block for creating n-type (electron-transporting) organic semiconductors. chemimpex.comchemimpex.com Its inherent electron-deficient character facilitates the transport of electrons, a crucial property for many electronic devices. beilstein-journals.org

Recent research has focused on incorporating this compound units into larger, well-defined architectures like two-dimensional (2D) covalent organic frameworks (PAVs). rsc.orgrsc.org For instance, crystalline 2D poly(arylene vinylene)s containing bipyrazine units have been synthesized. These materials exhibit strong electron affinity due to the abundant nitrogen sites in the bipyrazine moieties. rsc.orgrsc.org This enhanced electron affinity is critical for facilitating charge carrier separation and intermolecular charge transfer, which are desirable for improving the performance of electronic devices. rsc.org The synthesis of these frameworks often involves methods like aldol-type 2D polycondensation under solvothermal conditions, using monomers such as 5,5′-dimethyl-2,2′-bipyrazine. rsc.org

In the field of organic light-emitting diodes (OLEDs), materials based on this compound and its derivatives contribute to improved device performance. chemimpex.comchemimpex.comamericanelements.com Ruthenium complexes incorporating this compound, such as Tris(this compound)ruthenium(II) ([Ru(bpz)₃]²⁺), are of particular interest due to their photophysical properties. smolecule.comscielo.br

While much of the foundational work on OLEDs has involved tris(2,2'-bipyridine)ruthenium(II) complexes, the distinct electronic properties of the this compound ligand offer opportunities for tuning device characteristics. smolecule.comwisc.eduutexas.edu The electron-accepting nature of the bipyrazine ligand can influence the energy levels of the complex, affecting charge injection and recombination processes within the OLED. Research suggests that incorporating ruthenium complexes with bipyrazine ligands could lead to devices with tunable emission colors and potentially higher efficiencies. smolecule.com The development of new electron-transport materials (ETMs) is crucial for boosting OLED performance, and bipyridine-based skeletons have been shown to yield highly efficient devices. rsc.org The principles from these studies can be extended to this compound-based materials to create the next generation of efficient OLEDs. frontiersin.org

| Performance Metric | Value at 100 cd m⁻² | Value at 1000 cd m⁻² |

| Operating Voltage | 2.8 V | 3.2 V |

| Power Efficiency | - | 74 lm W⁻¹ |

| External Quantum Efficiency | - | 21% |

| Data derived from a high-performance OLED using a fac-tris(2-phenylpyridine)iridium(III) emitter and a 2,2'-bipyridine-based ETM, demonstrating the potential for related heterocyclic structures. rsc.org |

This compound and its derivatives are also integrated into materials for photovoltaic cells, particularly in the context of dye-sensitized solar cells (DSSCs). chemimpex.comchemimpex.comiucr.org In these devices, a dye molecule absorbs light, leading to the injection of an electron into a semiconductor material. The properties of the dye are critical to the cell's efficiency.

Derivatives like 5,5′-Dimethyl-2,2′-bipyrazine have been synthesized specifically for attachment to metal centers like Ruthenium(II) and Rhenium(I) to create dyes for solid-state regenerative solar-energy cells. iucr.org In these systems, the bipyrazine-based compound acts as an essential "conduit of electrons," facilitating the transfer of charge from the metal center to the semiconductor anchor, a key step in the conversion of light to electricity. iucr.org Furthermore, ruthenium complexes containing this compound, such as Ru(bpy)₂(bpz)²⁺, have been used as electron transfer mediators to enhance the rate of water oxidation, a critical reaction in artificial photosynthesis and solar fuel production. nih.gov

Enhancement of Device Performance in Organic Light-Emitting Diodes (OLEDs)

Advanced Sensor Development

The ability of this compound to form stable and photophysically active complexes with various metal ions makes it an excellent platform for designing advanced chemical sensors. chemimpex.com Its capacity to facilitate charge transfer is a key mechanism in many of these sensing applications. chemimpex.com

Luminescent sensors operate by changing their light-emitting properties (such as intensity or lifetime) in the presence of a specific analyte. Ruthenium(II) complexes containing this compound ligands are frequently used for this purpose. mdpi.commdpi.com